molecular formula C10H22N2O2 B6619265 tert-butyl N-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2

tert-butyl N-[(4S)-4-aminopentyl]carbamate

Cat. No. B6619265
CAS RN: 2227747-92-2
M. Wt: 202.29 g/mol
InChI Key: ZKHKPODEOGTTJH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(4S)-4-aminopentyl]carbamate (TBAPC) is an organic compound that has a wide range of applications in scientific research. It is a versatile and highly useful molecule that can be used in a variety of ways, including as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. TBAPC has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.

Scientific Research Applications

Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research. It has been used as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. tert-butyl N-[(4S)-4-aminopentyl]carbamate has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.

Mechanism of Action

Tert-butyl N-[(4S)-4-aminopentyl]carbamate works by binding to certain enzymes and blocking their activity. This prevents the enzymes from catalyzing certain chemical reactions, which can have a wide range of effects on biochemical and physiological processes. For example, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can help to reduce the toxicity of the drug.
Biochemical and Physiological Effects
tert-butyl N-[(4S)-4-aminopentyl]carbamate can have a wide range of effects on biochemical and physiological processes. It can inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs, hormones, and other molecules. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also affect the activity of proteins, leading to changes in the structure and function of cells and tissues.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(4S)-4-aminopentyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable and nontoxic. However, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be difficult to purify and can be expensive to obtain in large quantities.

Future Directions

Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of potential future directions. It could be used in the development of new drugs to treat diseases such as cancer and Alzheimer's disease. It could also be used to develop new catalysts for use in biochemistry, or to develop new inhibitors for use in enzymology. Additionally, tert-butyl N-[(4S)-4-aminopentyl]carbamate could be used to study the structure and function of proteins, or to study the metabolism of drugs.

Synthesis Methods

Tert-butyl N-[(4S)-4-aminopentyl]carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl alcohol with a secondary amine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product can be isolated using standard chromatographic techniques. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also be synthesized by reacting a tert-butyl halide with an amine in the presence of a base. This method is often used to synthesize tert-butyl N-[(4S)-4-aminopentyl]carbamate in large quantities.

properties

IUPAC Name

tert-butyl N-[(4S)-4-aminopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKPODEOGTTJH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.